N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2OS/c1-2-11(16)15-12-14-10(7-17-12)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQOLSOSOOMRST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide typically involves the reaction of 4-fluoroaniline with thioamide under specific conditions to form the thiazole ring. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and antitumor agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways involved in inflammation or tumor growth .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[4-(4-fluoro-phenyl)-thiazol-2-yl]-propionamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- N-(4-(4-fluorophenyl)-2-oxo-1,3-thiazol-3(2H)-yl)-2-phenylacetamide
Uniqueness
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. The presence of the fluorophenyl group enhances its interaction with biological targets, making it a valuable compound for research and development .
Biological Activity
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide, a compound with the CAS number 105512-61-6, has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H11FN2OS. The compound features a thiazole ring substituted with a fluorophenyl group and a propanamide moiety, which contributes to its unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. These interactions can modulate several biological pathways:
- Enzyme Inhibition : The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity.
- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways related to cellular processes such as proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi. For instance:
- Antibacterial Activity : The compound has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion assays.
- Antifungal Activity : It has also shown efficacy against fungal species, including Candida albicans, indicating potential for use in treating fungal infections.
Antitumor Activity
This compound has been investigated for its anticancer properties. In vitro studies have revealed:
- Cytotoxic Effects : The compound exhibits cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating effective concentrations for inhibiting cell growth.
Anti-inflammatory Activity
The compound has also been explored for anti-inflammatory effects. In vivo studies suggest that it may reduce inflammation markers in animal models of arthritis and other inflammatory diseases.
Case Studies
- Anticancer Study : A recent study evaluated the effects of this compound on breast cancer cells. Results indicated that the compound induced apoptosis through the activation of reactive oxygen species (ROS) and inhibition of the Notch-AKT signaling pathway, highlighting its potential as a therapeutic agent against breast cancer .
- Antimicrobial Evaluation : In a comparative study assessing various thiazole derivatives, this compound showed superior antibacterial activity compared to other thiazole compounds, suggesting that the fluorine substitution enhances its antimicrobial efficacy .
Q & A
Q. Basic Characterization
NMR Spectroscopy :
- ¹H-NMR : Key peaks include δ 7.6–7.8 ppm (aromatic protons from 4-fluorophenyl), δ 3.4–3.6 ppm (CH₂ from propanamide), and δ 1.2–1.4 ppm (CH₃) .
- ¹³C-NMR : Confirm carbonyl (C=O) at ~170 ppm and thiazole carbons at 120–160 ppm .
IR Spectroscopy : Look for C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .
HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. Advanced Techniques :
- High-Resolution Mass Spectrometry (HRMS) to verify molecular formula (C₁₂H₁₀FN₂OS).
- X-ray Crystallography : SHELX programs refine crystal structures to resolve bond angles and confirm stereochemistry .
How can researchers evaluate the biological activity of this compound in vitro?
Q. Basic Screening
Target Identification : Prioritize assays based on structural analogs (e.g., glucocorticoid receptor (GR) modulation due to 4-fluorophenyl and sulfonyl groups) .
Enzyme Inhibition Assays : Use fluorescence-based or colorimetric methods (e.g., alkaline phosphatase activity) with IC₅₀ calculations .
Cell Viability Assays : Test antiproliferative effects via MTT assays in cancer cell lines .
Q. Advanced Considerations :
- SAR Studies : Modify substituents (e.g., replace 4-fluorophenyl with 3,4-dichlorophenyl) to assess impact on binding affinity .
- Molecular Docking : Use AutoDock Vina to predict interactions with GR’s ligand-binding domain .
What computational strategies are employed to predict the compound’s pharmacokinetic properties?
Q. Advanced Methodology
ADME Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
Molecular Dynamics (MD) Simulations : GROMACS simulations assess stability of ligand-receptor complexes over 100-ns trajectories .
QSAR Modeling : Build regression models correlating substituent electronic parameters (Hammett σ) with activity .
How can solubility and stability challenges be addressed during formulation for biological assays?
Q. Methodological Solutions
Solubility Enhancement :
- Use co-solvents (DMSO:water mixtures) with ≤0.1% DMSO to avoid cytotoxicity .
- Prepare cyclodextrin inclusion complexes for aqueous stability .
Stability Testing :
- Conduct HPLC-UV stability studies under physiological pH (7.4) and temperature (37°C) for 24–72 hours .
- Monitor degradation products (e.g., free thiols via Ellman’s assay) .
What crystallographic techniques are used to resolve the compound’s 3D structure?
Q. Advanced Structural Analysis
Single-Crystal X-ray Diffraction (SCXRD) :
- Grow crystals via vapor diffusion (e.g., ethanol/water).
- Refine data using SHELXL (space group, R-factor < 5%) .
Electron Density Maps : Analyze intermolecular interactions (e.g., hydrogen bonds between propanamide NH and sulfonyl oxygen) .
How do researchers reconcile contradictory data in biological activity studies?
Q. Data Contradiction Analysis
Assay Variability : Control for batch-to-batch compound purity (HPLC) and cell passage number .
Orthogonal Validation : Confirm GR modulation via both luciferase reporter assays and competitive binding assays .
Meta-Analysis : Compare results with structurally similar compounds (e.g., bicalutamide derivatives) to identify trends .
What are the best practices for scaling up synthesis without compromising yield?
Q. Process Chemistry Guidelines
Batch vs. Flow Chemistry : Transition from batch to continuous flow for bromopropanoyl chloride reactions to improve safety and consistency .
Purification : Use recrystallization (methylethyl ketone/hexane) over column chromatography for large-scale purity .
Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
